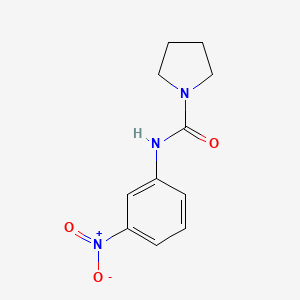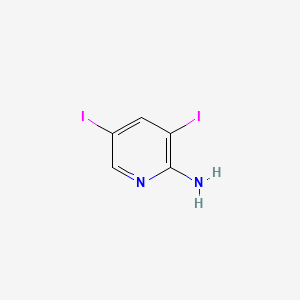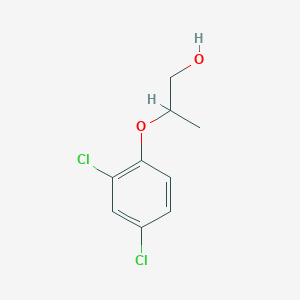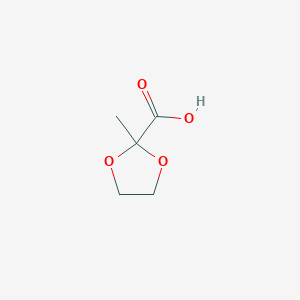
2-Methyl-1,3-dioxolane-2-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiviral and Anticancer Drug Synthesis
2-Methyl-1,3-dioxolane-2-carboxylic acid derivatives, particularly dioxolane nucleosides, are significant in the synthesis of antiviral and anticancer drugs. The synthesis process is complex, requiring control over the stereochemistry of the dioxolane ring. Proteases like α-chymotrypsin and bovine pancreatic protease have been found to selectively hydrolyze diastereomers of certain dioxolane derivatives, simplifying the separation process in drug synthesis (Janes, Cimpoia, & Kazlauskas, 1999).
Synthesis of Non-Racemic Carboxylic Acid Derivatives
2-Methyl-1,3-dioxolane-2-carboxylic acid is used in the synthesis of non-racemic 1-hydroxycycloalkene-1-carboxylic-acid derivatives. A method involving double enolate alkylation and ring-closing metathesis has been demonstrated to effectively synthesize these derivatives, showcasing the flexibility of dioxolane-based compounds in organic synthesis (Rapado, Bulugahapitiya, & Renaud, 2000).
Preparation of Alkoxy Carboxylic Acids
The compound plays a role in the preparation of 2-alkoxy carboxylic acids. Methods involving reductive ring opening of 1,3-dioxolan-4-ones have been developed, allowing for the production of these acids without loss of optical purity (Winneroski & Xu, 2004).
Antimicrobial Applications
1,3-Dioxolane derivatives, synthesized from L-tartaric acid, have been shown to possess antifungal and antibacterial activities. These derivatives are characterized using various spectroscopic techniques and tested against different strains of bacteria and fungi, highlighting their potential in antimicrobial applications (Begum et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-1,3-dioxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-5(4(6)7)8-2-3-9-5/h2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGDCOBQAGUTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305590 | |
| Record name | 2-methyl-1,3-dioxolane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-dioxolane-2-carboxylic acid | |
CAS RN |
5736-04-9 | |
| Record name | NSC171205 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-1,3-dioxolane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


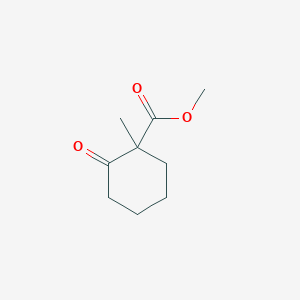
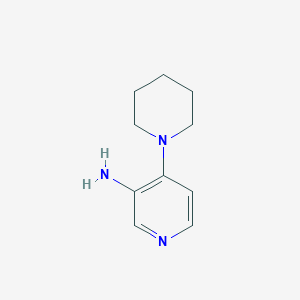
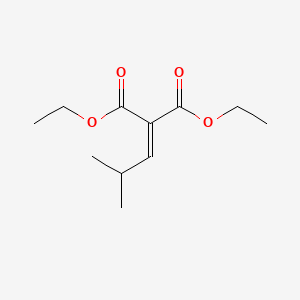
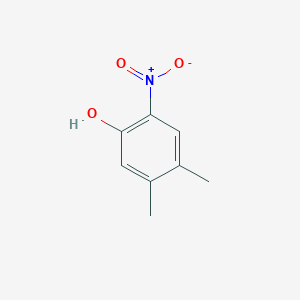
![2-[(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1296497.png)

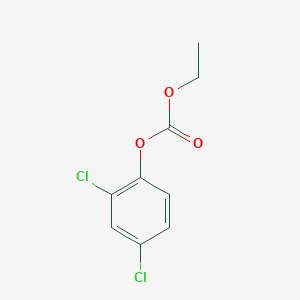
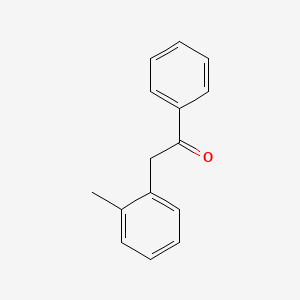
![4-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1296505.png)
![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)
